

6-Bromo-5-fluoroquinoxaline: A Technical Review of a Novel Quinoxaline Derivative

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Compound of Interest

Compound Name: 6-Bromo-5-fluoroquinoxaline

Cat. No.: B15337899

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Abstract

While **6-Bromo-5-fluoroquinoxaline** is a novel compound with no specific data in the current body of scientific literature, this technical guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and likely biological activities. This analysis is based on a thorough review of structurally related halogenated quinoxaline derivatives. The quinoxaline scaffold is a key pharmacophore in numerous therapeutic agents, and the introduction of bromine and fluorine substituents is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar quinoxaline derivatives.

Introduction to the Quinoxaline Scaffold

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1][2] This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[4][5] The versatile nature of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physical properties.[6]

Predicted Physicochemical Properties

Quantitative data for **6-Bromo-5-fluoroquinoxaline** is not available. However, by examining the properties of structurally similar compounds, we can extrapolate its likely characteristics. The table below summarizes the known properties of 6-bromoquinoxaline, which can serve as a baseline for predicting the properties of its 5-fluoro analog. The addition of a fluorine atom is expected to increase the molecular weight and may influence the melting point and polarity.

Table 1: Physicochemical Properties of 6-Bromoquinoxaline and Related Analogs

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Physical Form	Melting Point (°C)
6-Bromoquinoxaline	C ₈ H ₅ BrN ₂	209.04[7][8]	50998-17-9[7][9]	Powder	48-53[10]
6-Bromo-2,3-dichloroquinoxaline	C ₈ H ₃ BrCl ₂ N ₂	277.94	108229-82-9[11]	Not available	Not available

Synthesis of Halogenated Quinoxalines

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12][13] The introduction of halogen substituents can be achieved by using halogenated starting materials or by direct halogenation of the quinoxaline core.

General Synthesis of the Quinoxaline Core

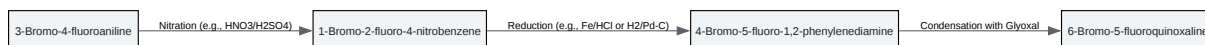
The most common and classical method for synthesizing the quinoxaline ring is the reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[14] This condensation reaction is often catalyzed by acids and can be performed under various conditions, including green chemistry protocols using recyclable catalysts or microwave assistance.[15][16]

Proposed Synthesis of 6-Bromo-5-fluoroquinoxaline

A plausible synthetic route to **6-Bromo-5-fluoroquinoxaline** would likely start from a substituted o-phenylenediamine. The following multi-step synthesis is proposed based on established methodologies for related compounds.

Experimental Protocol: Proposed Synthesis

- Nitration: Start with 3-bromo-4-fluoroaniline and perform a nitration reaction to introduce a nitro group, yielding 1-bromo-2-fluoro-4-nitrobenzene.
- Reduction: The nitro group is then reduced to an amine to form 4-bromo-5-fluoro-1,2-phenylenediamine.
- Cyclization/Condensation: The resulting diamine can then be reacted with glyoxal (a 1,2-dicarbonyl compound) in a cyclocondensation reaction to form the final product, **6-Bromo-5-fluoroquinoxaline**.^[12]



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Figure 1: Proposed synthetic workflow for **6-Bromo-5-fluoroquinoxaline**.

Potential Biological Activities

The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of their substituents. The presence of halogen atoms, particularly bromine and fluorine, is a well-established strategy in drug design to enhance potency and modulate pharmacokinetic properties.

Antimicrobial and Antifungal Activity

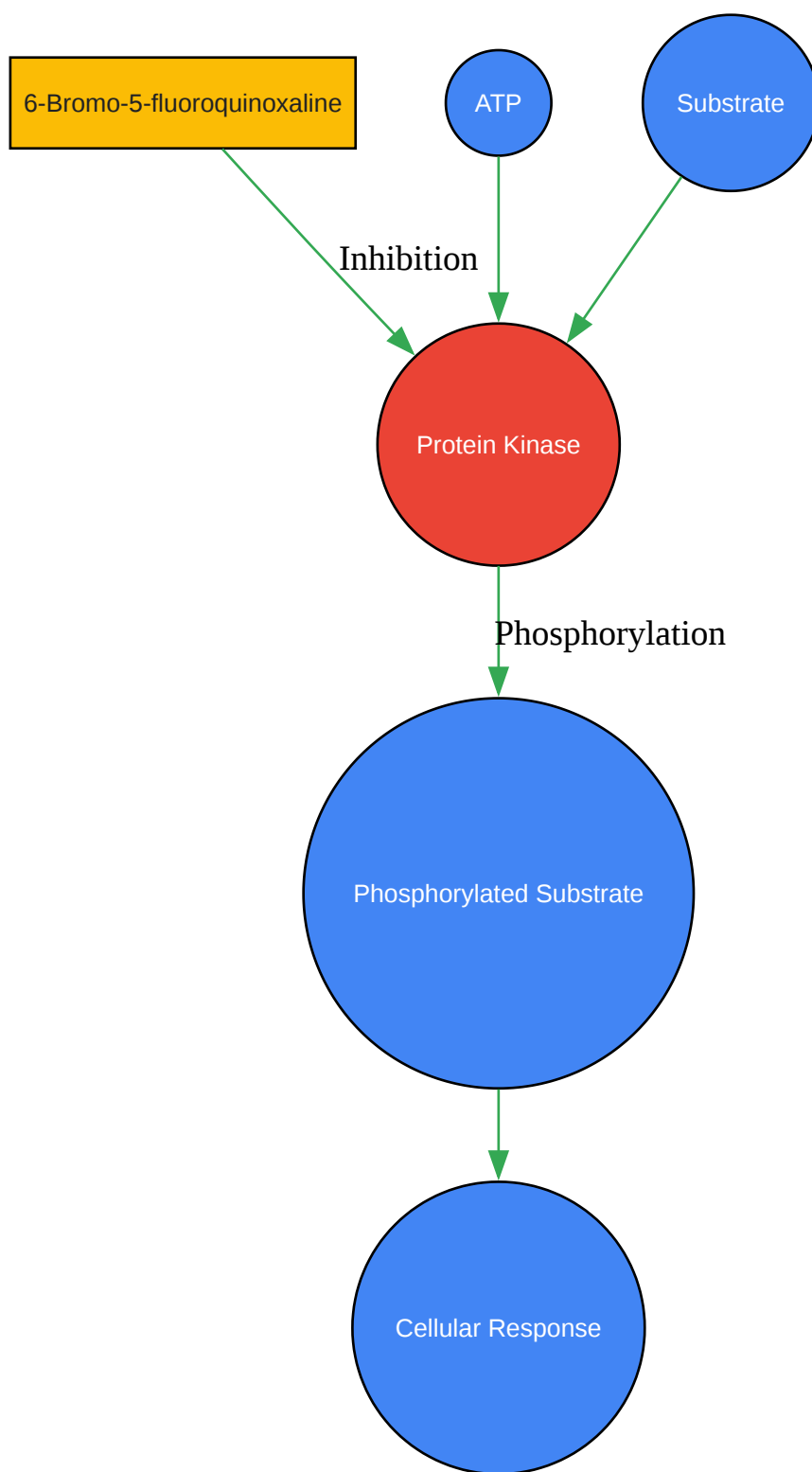
Quinoxaline derivatives are known to possess significant antimicrobial and antifungal properties.^[2] The introduction of a bromo group has been shown to be favorable for antimicrobial activity.^[17] Studies on various substituted quinoxalines have demonstrated their efficacy against a range of bacterial and fungal strains.^[5]

Anticancer Activity

A number of quinoxaline derivatives have been investigated for their potential as anticancer agents.[4] Some substituted quinoxalines have shown cytotoxic effects against various cancer cell lines.[12] The presence of halogens can contribute to this activity, and it is plausible that **6-Bromo-5-fluoroquinoxaline** could exhibit antiproliferative properties.

Kinase Inhibition

The quinoxaline scaffold is a common feature in many kinase inhibitors. Given that numerous bromo-substituted heterocyclic compounds exhibit kinase inhibitory activity, it is conceivable that **6-Bromo-5-fluoroquinoxaline** could act as an inhibitor of one or more protein kinases.



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Figure 2: Potential mechanism of action via kinase inhibition.

Spectroscopic Data of a Related Compound

While spectroscopic data for **6-Bromo-5-fluoroquinoxaline** is unavailable, the data for 6-bromoquinoxaline provides a useful reference.

Table 2: Spectroscopic Data for 6-Bromoquinoxaline

Technique	Data
^1H NMR	Data not readily available in searched literature.
^{13}C NMR	Data not readily available in searched literature.
Mass Spec	Molecular Ion Peak (m/z): 208, 210 (due to bromine isotopes)
IR Spectra	Data available through spectral databases.

Note: Detailed, experimentally verified spectroscopic data would need to be generated upon successful synthesis of **6-Bromo-5-fluoroquinoxaline**.

Conclusion

6-Bromo-5-fluoroquinoxaline represents an unexplored yet potentially valuable molecule within the vast chemical space of quinoxaline derivatives. Based on the extensive research into its structural analogs, it is predicted to be a synthetically accessible compound with the potential for significant biological activity, particularly in the areas of antimicrobial and anticancer research. The information and proposed methodologies presented in this guide are intended to provide a solid foundation for researchers to begin the synthesis, characterization, and biological evaluation of this promising compound. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential.

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